6-(4-Hydroxyphenoxy)hexyl prop-2-enoate

Catalog No.
S1499775
CAS No.
161841-12-9
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Hydroxyphenoxy)hexyl prop-2-enoate

CAS Number

161841-12-9

Product Name

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate

IUPAC Name

6-(4-hydroxyphenoxy)hexyl prop-2-enoate

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-2-15(17)19-12-6-4-3-5-11-18-14-9-7-13(16)8-10-14/h2,7-10,16H,1,3-6,11-12H2

InChI Key

VWDSGKYABCFREO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate is a chemical compound characterized by its unique structure, which includes a hydroxyphenoxy group attached to a hexyl chain, further linked to a prop-2-enoate group. Its molecular formula is C15H20O4, and it has a molecular weight of approximately 264.32 g/mol . This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.

  • Photoresist material: The presence of the acrylate group suggests a potential use in photoresists. In this application, the compound could undergo light-induced reactions to create patterns on a surface during microchip fabrication processes [].
  • Esters can have various toxicities depending on their structure. Handle with care and consult safety data sheets (SDS) from suppliers if available.
  • Phenolic compounds can have skin irritation or respiratory issues associated with them. Standard laboratory practices for handling potentially hazardous materials are recommended.

  • Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxy group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with nucleophiles such as alkoxides or amines .

Research into the biological activity of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate is ongoing. It has been investigated for its potential roles in:

  • Enzyme-substrate interactions: The compound may serve as a probe in biochemical assays to study these interactions.
  • Drug delivery systems: Its structure suggests possible applications in pharmaceutical formulations.
  • Pharmacokinetics: Studies are being conducted to understand its bioavailability, distribution, metabolism, and excretion .

The synthesis of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate typically involves the esterification of 4-(6-hydroxyhexyloxy)phenol with methyl acrylate. This reaction is catalyzed by methanesulfonic acid under controlled conditions:

  • Combine 10 g (47.56 mmol) of 4-(6-hydroxyhexyloxy)phenol with 50 ml (551.7 mmol) of methyl acrylate.
  • Add 0.36 g (3.75 mmol) of methanesulfonic acid as a catalyst.
  • Heat the mixture to 40 °C and maintain the reaction for approximately three hours.
  • Distill the reaction mixture under reduced pressure, followed by extraction with methyl tert-butyl ether.
  • Purify the product to yield an off-white solid with high purity .

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate has diverse applications across various industries:

  • Chemistry: Serves as an intermediate in polymer synthesis and other complex molecular constructions.
  • Biology: Useful in biochemical assays and enzyme interaction studies.
  • Medicine: Explored for incorporation into drug delivery systems and pharmaceutical formulations.
  • Industry: Employed in producing coatings, adhesives, and photoresists .

Current research is focused on understanding how 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate interacts at the molecular level with biological targets. As this compound is relatively new, specific molecular targets are still being identified, and ongoing studies aim to elucidate its pharmacological effects and mechanisms of action .

Several compounds share structural similarities with 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
6-(4-Hydroxyphenoxy)hexyl acrylateSimilar structure but contains an acrylate groupUsed primarily in organic synthesis
4-(6-Acryloxy)hexyloxyphenolContains an acryloxy group instead of prop-2-enoateFocused on polymer applications
4-(6-Hydroxyhexyloxy)phenolLacks the prop-2-enoate or acrylate functionalityPrimarily used as an intermediate

These compounds highlight the unique properties of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate while demonstrating its potential versatility in various applications .

XLogP3

3.4

Wikipedia

6-(4-Hydroxyphenoxy)hexyl acrylate

Dates

Last modified: 08-15-2023

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